2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one
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Overview
Description
2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one is a complex organic compound that features an indole moiety, a pyridazinone ring, and a methylsulfanyl-substituted phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the oxoethyl and methylsulfanylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .
Scientific Research Applications
2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involved in cell signaling, apoptosis, and immune response .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole moiety but lacks the pyridazinone and methylsulfanylphenyl groups.
Pyridazinone derivatives: Similar core structure but different substituents on the pyridazinone ring.
Methylsulfanylphenyl compounds: Contain the methylsulfanylphenyl group but differ in other structural aspects.
Uniqueness
2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one is unique due to its combination of the indole, pyridazinone, and methylsulfanylphenyl moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses .
Properties
Molecular Formula |
C23H21N3O2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H21N3O2S/c1-15-23(18-6-4-5-7-20(18)25(15)2)21(27)14-26-22(28)13-12-19(24-26)16-8-10-17(29-3)11-9-16/h4-13H,14H2,1-3H3 |
InChI Key |
XEXPGWMMCWKIQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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